2-(Propoxymethyl)benzaldehyde
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Overview
Description
2-(Propoxymethyl)benzaldehyde is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde, where a propoxymethyl group is attached to the benzene ring. This compound is primarily used in scientific research and as an intermediate in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propoxymethyl)benzaldehyde can be achieved through various methods. One common approach involves the reaction of benzaldehyde with propoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic processes to enhance the yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Propoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Propoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Propoxymethyl)benzaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, which lacks the propoxymethyl group.
2-(Methoxymethyl)benzaldehyde: Similar structure but with a methoxymethyl group instead of a propoxymethyl group.
2-(Ethoxymethyl)benzaldehyde: Similar structure but with an ethoxymethyl group instead of a propoxymethyl group.
Uniqueness
2-(Propoxymethyl)benzaldehyde is unique due to the presence of the propoxymethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable intermediate in various chemical and biological applications .
Properties
IUPAC Name |
2-(propoxymethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-7-13-9-11-6-4-3-5-10(11)8-12/h3-6,8H,2,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBFBRPHDKBYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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